molecular formula C8H10INO2 B023329 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide CAS No. 131448-16-3

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Cat. No.: B023329
CAS No.: 131448-16-3
M. Wt: 282.09 g/mol
InChI Key: GAVGHZAEUQBEFK-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for detailed studies of metabolic pathways and reaction mechanisms. The compound’s effects are primarily due to its stable isotope labeling, which helps trace and analyze biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of metabolic and biochemical processes compared to non-labeled or non-deuterated compounds.

Properties

IUPAC Name

methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGHZAEUQBEFK-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562639
Record name 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131448-16-3
Record name 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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